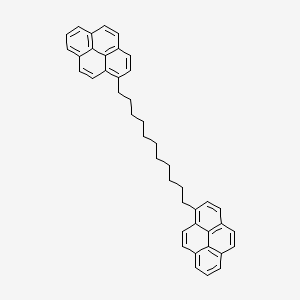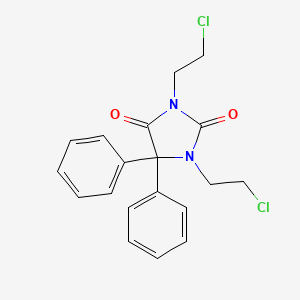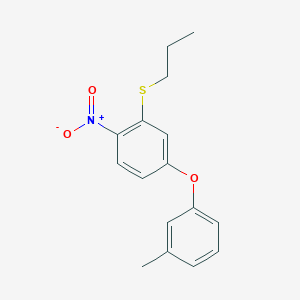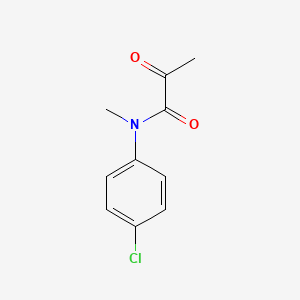
4-(2-Nitroprop-1-en-1-yl)phenyl butylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Nitroprop-1-en-1-yl)phenyl butylcarbamate is a chemical compound that belongs to the class of nitroalkenes It is characterized by the presence of a nitro group attached to a propene moiety, which is further connected to a phenyl ring substituted with a butylcarbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Nitroprop-1-en-1-yl)phenyl butylcarbamate typically involves a multi-step process. One common method is the Henry reaction, where benzaldehyde reacts with nitroethane in the presence of a base to form 1-phenyl-2-nitropropene . This intermediate can then be further functionalized to introduce the butylcarbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Nitroprop-1-en-1-yl)phenyl butylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for this transformation are less commonly reported.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Conditions may vary, but common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Electrophilic aromatic substitution typically requires a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Reduction: The major product is the corresponding amine.
Oxidation: Products depend on the specific oxidizing agent used but may include nitroso or nitro derivatives.
Substitution: Products vary based on the substituent introduced to the phenyl ring.
Applications De Recherche Scientifique
4-(2-Nitroprop-1-en-1-yl)phenyl butylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-(2-Nitroprop-1-en-1-yl)phenyl butylcarbamate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or disrupt cellular pathways, contributing to its pharmacological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-2-nitropropene: A closely related compound with similar chemical properties and applications.
Phenyl-2-nitropropane: Another related compound used in similar synthetic and industrial applications.
Uniqueness
4-(2-Nitroprop-1-en-1-yl)phenyl butylcarbamate is unique due to the presence of the butylcarbamate group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other nitroalkenes and contributes to its specific applications in research and industry .
Propriétés
Numéro CAS |
61126-51-0 |
|---|---|
Formule moléculaire |
C14H18N2O4 |
Poids moléculaire |
278.30 g/mol |
Nom IUPAC |
[4-(2-nitroprop-1-enyl)phenyl] N-butylcarbamate |
InChI |
InChI=1S/C14H18N2O4/c1-3-4-9-15-14(17)20-13-7-5-12(6-8-13)10-11(2)16(18)19/h5-8,10H,3-4,9H2,1-2H3,(H,15,17) |
Clé InChI |
HPQFCXJBNUVUJT-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)OC1=CC=C(C=C1)C=C(C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(2-Phenylethenyl)phenyl]-1,3-oxazole](/img/structure/B14589836.png)
![Dibutyl(ethyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14589837.png)
![3-[(E)-(3-Nitrophenyl)diazenyl]aniline](/img/structure/B14589843.png)

![Bicyclo[4.2.0]oct-4-en-2-one](/img/structure/B14589846.png)



![5,5-Dimethyl-5,6-dihydrobenzo[a]phenazine](/img/structure/B14589862.png)
![4-{[4-(2-Methoxyphenoxy)anilino]methylidene}-2,6-dinitrocyclohexa-2,5-dien-1-one](/img/structure/B14589864.png)
![8-Amino-2,3-dihydronaphtho[2,3-g]phthalazine-1,4,6,11-tetrone](/img/structure/B14589882.png)


